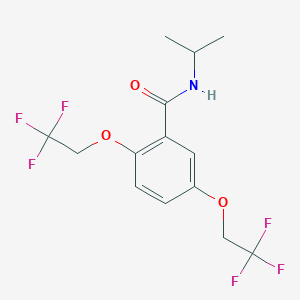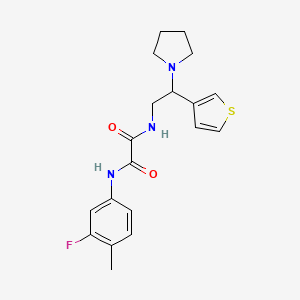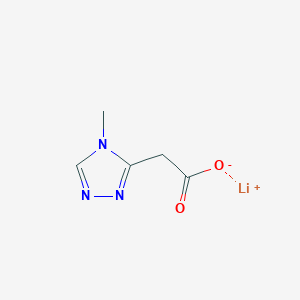
N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While the specific compound is not directly referenced in available literature, research on similar compounds provides insight into potential synthesis methods. Compounds with complex structures involving benzene derivatives and carboxamide functionalities often require multistep synthetic routes. For example, synthesis routes for related benzene derivatives emphasize the importance of controlled conditions for functional group introduction and the role of protecting groups in achieving high purity and yields (Boča, Jameson, & Linert, 2011)(Boča, Jameson, & Linert, 2011).
Molecular Structure Analysis
The molecular structure of compounds like "N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide" is crucial for understanding their chemical behavior and potential applications. Studies on benzene derivatives highlight the impact of substituent patterns on molecular geometry, electronic distribution, and intermolecular interactions, which are essential for supramolecular chemistry applications (Cantekin, De Greef, & Palmans, 2012)(Cantekin, De Greef, & Palmans, 2012).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their structural features. For instance, the presence of trifluoroethoxy groups and a carboxamide moiety in a benzene ring can affect the compound's acidity, nucleophilicity, and electrophilicity, impacting its reactivity in substitution reactions, polymerization, and its role as a ligand in coordination chemistry (Deng et al., 2019)(Deng et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are directly related to the compound's molecular structure. The introduction of trifluoroethoxy groups, for example, could increase the compound's hydrophobicity and potentially lower its melting point, making it suitable for applications requiring solubility in non-polar solvents or lower processing temperatures (Visak et al., 2014)(Visak et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity towards hydrolysis, photostability, and potential for chemical modifications, are pivotal. The stability of the trifluoroethoxy and carboxamide groups under various conditions can determine the compound's suitability for specific applications, from materials science to pharmaceuticals. Studies on similar structures underscore the importance of assessing stability and reactivity to predict behavior in real-world applications (Chianese et al., 2017)(Chianese et al., 2017).
科学的研究の応用
Synthesis and Activity Studies
- N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide derivatives exhibit potential as antiarrhythmic agents. Studies have shown that compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, particularly those with variations in the heterocyclic ring and amide side chain, display notable antiarrhythmic activity in animal models (Banitt, Bronn, Coyne, & Schmid, 1977).
Molecular Assembly and Ferroelectric Response
- Certain benzenecarboxamide derivatives, including those with 2,5-bis(2,2,2-trifluoroethoxy)benzamide structures, have been investigated for their molecular assembly in solution, organogels, and liquid crystals. These compounds exhibit interesting phase transition behavior and dielectric responses, attributed to intermolecular N–H∼O= hydrogen-bonding interactions and one-dimensional π-stacking nanofibers formation (Shishido et al., 2014).
Properties in Polyamide Synthesis
- Novel aromatic polyamides incorporating elements like 2,5-bis(2,2,2-trifluoroethoxy)benzamide have been synthesized, demonstrating properties like high solubility in polar solvents and the formation of tough, flexible films. These polyamides are characterized by high thermal stability and distinct glass transition temperatures (Hsiao & Chang, 1996).
Catalytic Activity in Polymerization
- Research involving aluminum complexes of triaza framework ligands has shown that ligands related to this compound can play a role in catalyzing the polymerization of certain compounds like ε-caprolactone. These studies contribute to understanding the mechanisms of ring-opening polymerization (Bakthavachalam & Reddy, 2013).
Gelation Properties in Organic Solvents
- Some bis-benzamide derivatives, including those with a structure similar to this compound, have been found to gelate organic solvents like isopropanol. This finding is significant for the development of new organogelators with potential applications in various fields (Loiseau et al., 2002).
作用機序
Target of Action
The primary targets of N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide are AURKA (Aurora kinase A) and VEGFR-2 (Vascular endothelial growth factor receptor 2) . These proteins play crucial roles in cell division and angiogenesis, respectively, making them important targets in cancer treatment.
Mode of Action
This compound interacts with its targets by forming a hydrogen bond with Glu 260 of AURKA and VEGFR-2 . This interaction inhibits the activity of these proteins, thereby affecting cell division and angiogenesis.
Biochemical Pathways
The inhibition of AURKA and VEGFR-2 disrupts the normal cell division and angiogenesis pathways. This leads to the suppression of tumor growth and metastasis, as these processes are dependent on uncontrolled cell division and the formation of new blood vessels .
Pharmacokinetics
It is noted that the compound obeysLipinski’s rule of five , which suggests good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell division and angiogenesis, leading to the suppression of tumor growth and metastasis . In vitro studies have shown that this compound has significant efficacy against glioblastoma cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature variations can affect the equilibrium of the compound
特性
IUPAC Name |
N-propan-2-yl-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F6NO3/c1-8(2)21-12(22)10-5-9(23-6-13(15,16)17)3-4-11(10)24-7-14(18,19)20/h3-5,8H,6-7H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBIECXRDIFJCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F6NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2487115.png)

![2-(quinoxaline-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2487118.png)

![2-Amino-4-(2-chlorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2487122.png)

![N-(4-ethoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2487126.png)
![Ethyl 1-(7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-3-carboxylate](/img/structure/B2487127.png)
![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2487128.png)
![Tetrahydro-1H,4H-3a,6a-(methanooxymethano)cyclopenta[c]pyrrole hydrochloride](/img/structure/B2487131.png)
![(2Z)-2-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2487134.png)
![N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B2487136.png)

![3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2487138.png)